molecular formula C30H42O7 B14873809 Pseudolarolide Q2

Pseudolarolide Q2

Cat. No.: B14873809
M. Wt: 514.6 g/mol
InChI Key: KYSAZQMUXWZIQI-CUAOZKIYSA-N
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Description

Pseudolarolide Q is an oxidatively rearranged cycloartane triterpenoid isolated from the seeds of Pseudolarix amabilis (Golden Larch). Its structure was determined through extensive spectroscopic analyses, including NMR and mass spectrometry . Cycloartane triterpenoids are known for their complex tetracyclic frameworks, and Pseudolarolide Q features a unique oxidative rearrangement pattern that enhances its bioactivity. This compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and fungal pathogens, making it a subject of interest in drug discovery .

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(1R,3'R,4R,5R,6R,8S,10R,12S,13S,16S,22R)-3',4,6,12,17,17-hexamethylspiro[9,18,23,24-tetraoxahexacyclo[20.2.1.01,13.04,12.05,10.016,22]pentacos-20-ene-8,5'-oxolane]-2',19-dione

InChI

InChI=1S/C30H42O7/c1-17-13-30(14-18(2)24(32)35-30)33-19-15-27(6)21-8-7-20-25(3,4)34-22(31)9-10-28(20)16-29(21,37-36-28)12-11-26(27,5)23(17)19/h9-10,17-21,23H,7-8,11-16H2,1-6H3/t17-,18-,19-,20+,21+,23+,26-,27+,28+,29-,30+/m1/s1

InChI Key

KYSAZQMUXWZIQI-CUAOZKIYSA-N

Isomeric SMILES

C[C@@H]1C[C@]2(C[C@H](C(=O)O2)C)O[C@H]3[C@H]1[C@]4(CC[C@@]56C[C@]7(C=CC(=O)OC([C@@H]7CC[C@H]5[C@@]4(C3)C)(C)C)OO6)C

Canonical SMILES

CC1CC2(CC(C(=O)O2)C)OC3C1C4(CCC56CC7(C=CC(=O)OC(C7CCC5C4(C3)C)(C)C)OO6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudolarolide Q2 involves multiple steps, including the isolation of the compound from natural sources. The primary source of this compound is the peel of Pseudolarix amabilis . The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pseudolarolide Q2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pseudolarolide Q is part of a broader family of cycloartane triterpenoids isolated from Pseudolarix amabilis. Below is a detailed comparison with its structural analogs, focusing on biological activity, physicochemical properties, and structural features.

Key Findings:

Antimicrobial Activity : Pseudolarolide Q exhibits potent activity against Staphylococcus aureus (MIC = 6.08 μM), outperforming many conventional antifungals against Candida albicans (MIC = 24.32 μM). Its efficacy is attributed to its ability to disrupt microbial cell membranes via lipophilic interactions .

Its IC50 value (34.5 nM) is comparable to synthetic inhibitors like carbenoxolone .

Structural Determinants :

  • The antimicrobial activity of Pseudolarolide Q correlates with its hydroxyl and ketone groups, which enhance hydrogen bonding with microbial targets.
  • Pseudolarolide I’s enzyme inhibition likely stems from its distinct substituent arrangement, enabling precise binding to 11β-HSD1’s active site.

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